molecular formula C14H16N2O2S B12760324 Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione CAS No. 95110-28-4

Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione

Cat. No.: B12760324
CAS No.: 95110-28-4
M. Wt: 276.36 g/mol
InChI Key: SPEYDJQGWWQVBV-UHFFFAOYSA-N
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Description

Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is a complex organic compound that belongs to the class of thiazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazolopyrazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the phenylethyl group via substitution reactions.

    Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione involves its interaction with molecular targets and pathways within biological systems. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrazine Derivatives: Compounds with similar core structures but different substituents.

    Phenylethyl Substituted Compounds: Molecules with phenylethyl groups attached to different core structures.

Uniqueness

Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is unique due to its specific combination of the thiazolopyrazine core and the phenylethyl substituent, which may confer distinct biological and chemical properties.

Properties

CAS No.

95110-28-4

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

7-(2-phenylethyl)-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione

InChI

InChI=1S/C14H16N2O2S/c17-13-8-15(7-6-11-4-2-1-3-5-11)14(18)12-9-19-10-16(12)13/h1-5,12H,6-10H2

InChI Key

SPEYDJQGWWQVBV-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)N(CC(=O)N2CS1)CCC3=CC=CC=C3

Origin of Product

United States

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